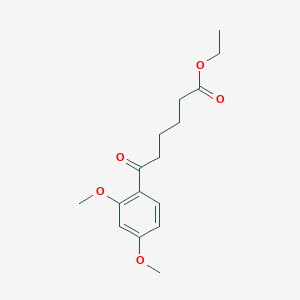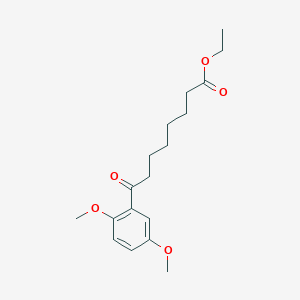
Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate
描述
Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. It features a 3,4,5-trimethoxyphenyl group attached to a butanoate ester, making it a versatile molecule in various chemical and biological applications. The presence of the trimethoxyphenyl group is particularly significant due to its electron-donating properties, which can influence the reactivity and stability of the compound.
作用机制
Target of Action
Related compounds such as (e)-3-(3,4,5-trimethoxyphenyl) acrylic acid (tmca) amide derivatives have shown good binding interactions with the gaba transferase .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit anticonvulsant and sedative activities
Biochemical Pathways
Related compounds have been associated with the gaba neurotransmission pathway , which plays a crucial role in inhibitory signaling in the nervous system.
Pharmacokinetics
Natural products with similar structures often allow for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Related compounds have shown promising cytostatic activity against multiple cell lines .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, such as gene mutations or other environmental factors .
生化分析
Biochemical Properties
Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate plays a significant role in biochemical reactions, particularly due to its interaction with several key enzymes and proteins. The trimethoxyphenyl group within the compound is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often result in the inhibition of these enzymes, which can lead to various therapeutic effects, including anti-cancer properties.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its effects on Hsp90 and TrxR can influence cellular stress responses and redox balance, respectively .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and thus destabilizing microtubules . This action is crucial for its anti-cancer effects. Furthermore, the compound’s inhibition of Hsp90 disrupts the folding and function of various client proteins, leading to impaired cell survival pathways . The inhibition of TrxR by the compound affects the redox state of the cell, contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent effects on cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic processes can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding to plasma proteins can affect its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, enhancing its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate typically involves the esterification of 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反应分析
Types of Reactions
Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research into its pharmacological effects has shown promise in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Trimethoprim: Another dihydrofolate reductase inhibitor.
These compounds share the trimethoxyphenyl group, which contributes to their biological activities. this compound is unique in its ester structure, which can influence its reactivity and interactions with biological targets.
属性
IUPAC Name |
ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-5-21-14(17)7-6-11(16)10-8-12(18-2)15(20-4)13(9-10)19-3/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVKSUEKGYRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645847 | |
| Record name | Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856811-67-1 | |
| Record name | Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















